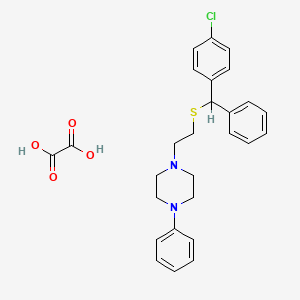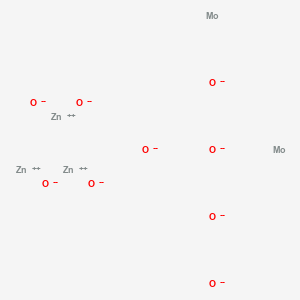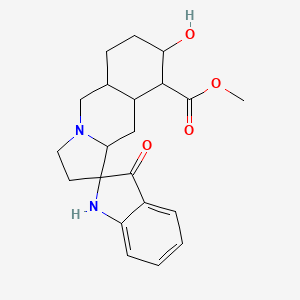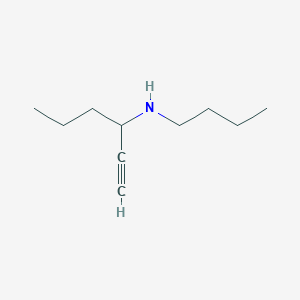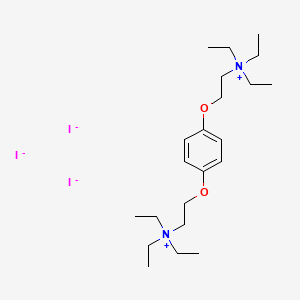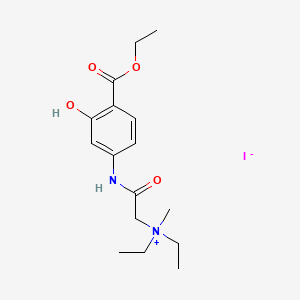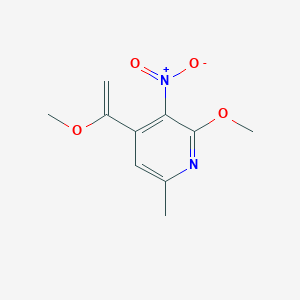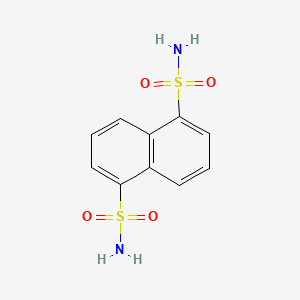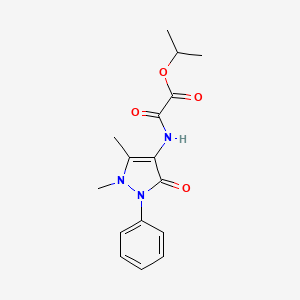
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine, methoxyphenoxy, and thiazolyl groups in this compound suggests it may have unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions using methoxyphenol and appropriate alkylating agents.
Incorporation of the Thiazolyl Group: Thiazole derivatives can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core or the thiazolyl group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using organometallic reagents or halogen exchange reactions with silver salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine, methoxyphenoxy, and thiazolyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
7-Iodoquinazolinone: A derivative with similar iodine substitution.
2-Methoxyphenoxyquinazolinone: A compound with the methoxyphenoxy group.
Thiazolylquinazolinone: A derivative with the thiazolyl group.
Uniqueness
The unique combination of iodine, methoxyphenoxy, and thiazolyl groups in 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
75057-65-7 |
|---|---|
Fórmula molecular |
C19H14IN3O3S |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
7-iodo-2-[(2-methoxyphenoxy)methyl]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H14IN3O3S/c1-25-15-4-2-3-5-16(15)26-11-17-22-14-10-12(20)6-7-13(14)18(24)23(17)19-21-8-9-27-19/h2-10H,11H2,1H3 |
Clave InChI |
ZRFQDGVTNZDZEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2=NC3=C(C=CC(=C3)I)C(=O)N2C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
